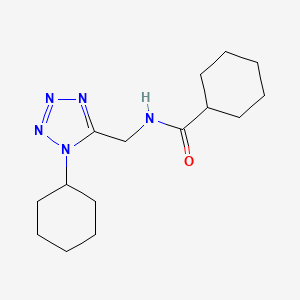

N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)cyclohexanecarboxamide

Description

Properties

IUPAC Name |

N-[(1-cyclohexyltetrazol-5-yl)methyl]cyclohexanecarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25N5O/c21-15(12-7-3-1-4-8-12)16-11-14-17-18-19-20(14)13-9-5-2-6-10-13/h12-13H,1-11H2,(H,16,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQYQLDYHIQKEJH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=O)NCC2=NN=NN2C3CCCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)cyclohexanecarboxamide typically involves the following steps:

Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride.

Alkylation: The tetrazole intermediate is then alkylated using a suitable alkylating agent, such as benzyl bromide, to introduce the cyclohexyl group.

Amidation: The final step involves the reaction of the alkylated tetrazole with cyclohexanecarboxylic acid chloride in the presence of a base like triethylamine to form the desired amide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the implementation of purification techniques such as crystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)cyclohexanecarboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, which may reduce the amide group to an amine.

Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Oxidation: Carboxylic acids or ketones.

Reduction: Amines.

Substitution: Various substituted tetrazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)cyclohexanecarboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. The tetrazole ring is known to mimic the carboxylate group in biological systems, making it a useful scaffold in the design of enzyme inhibitors and receptor antagonists.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound in the development of new drugs targeting specific enzymes or receptors involved in diseases such as hypertension and cancer.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It may also find applications in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)cyclohexanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can form hydrogen bonds and electrostatic interactions with amino acid residues in the active site of enzymes, inhibiting their activity. Additionally, the cyclohexyl group may enhance the compound’s binding affinity and selectivity for certain targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following comparison focuses on analogs sharing the tetrazole core, cyclohexyl substituents, or carboxamide functionalities. Data are derived from compounds in –3,5–7,10–11.

Substituent Effects on Physical and Spectral Properties

Notes:

- Electron-withdrawing groups (e.g., nitro, fluoro) increase melting points due to enhanced intermolecular interactions (e.g., dipole-dipole) .

- Bromo and fluoro substituents exhibit distinct IR peaks (C-Br at ~600 cm⁻¹; C-F at ~1263 cm⁻¹) .

- Thiourea derivatives (e.g., H2L1) lack the tetrazole core but share the cyclohexanecarboxamide group, showing lower molecular weights and distinct C=S IR peaks .

Biological Activity

N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)cyclohexanecarboxamide is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanism of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C_{13}H_{20}N_{4}O

- Molecular Weight : 252.33 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with various biological pathways:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes that are crucial for cellular processes, potentially leading to anti-proliferative effects in cancer cells.

- Modulation of Receptor Activity : It may act on specific receptors involved in neurotransmission and inflammation, suggesting a role in neuropharmacology and anti-inflammatory therapy.

Biological Activity Data

Recent studies have highlighted the following biological activities of this compound:

Case Study 1: Anticancer Activity

A study investigated the antiproliferative effects of this compound on various cancer cell lines. The results indicated a significant reduction in cell viability, particularly in breast and colon cancer cells. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G2/M phase.

Case Study 2: Anti-inflammatory Effects

In a model of acute inflammation, administration of the compound resulted in decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests that this compound may have therapeutic potential in treating inflammatory disorders.

Case Study 3: Neuroprotective Properties

In neurodegenerative disease models, the compound demonstrated protective effects against oxidative stress-induced neuronal damage. It was found to enhance cell survival rates and reduce markers of apoptosis.

Q & A

Q. What are the recommended synthetic routes for N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)cyclohexanecarboxamide, and how can reaction conditions be optimized?

Methodological Answer:

- Route 1 (Cyclohexanecarbonyl chloride pathway): React cyclohexanecarboxylic acid with thionyl chloride to form cyclohexanecarbonyl chloride. Subsequent coupling with 1-cyclohexyl-1H-tetrazol-5-ylmethylamine under anhydrous conditions (e.g., benzene or THF) yields the target compound. Optimize stoichiometry (1:1.2 molar ratio of acyl chloride to amine) and use trimethylaluminum as a catalyst to enhance yield .

- Route 2 (Multicomponent reaction): Employ a UT-4CR (Ugi-type) reaction by combining cyclohexanecarboxamide derivatives, aldehydes, TMSN₃, and isocyanides in methanol. Stir at room temperature for 24 hours, followed by purification via silica gel chromatography (petroleum ether/ethyl acetate, 1:1). This method is efficient for introducing tetrazole moieties .

Q. What purification and characterization techniques are critical for ensuring compound integrity?

Methodological Answer:

- Purification: Use column chromatography (SiO₂, 30% EtOAc in hexane) to isolate the compound. Monitor purity by TLC (Rf ~0.44) and confirm via HPLC (>95% purity) .

- Structural Confirmation:

- HRMS (High-Resolution Mass Spectrometry): Analyze using ESI-TOF to confirm molecular ion peaks (e.g., [M + H]⁺ or [M + Na]⁺). For example, a calculated m/z of 503.1990 for related sulfonimidamide derivatives matches experimental data within 2 ppm error .

- NMR Spectroscopy: Acquire ¹H and ¹³C NMR spectra in CDCl₃ or DMSO-d₆. Key signals include cyclohexyl protons (δ 1.2–2.1 ppm) and tetrazole carbons (δ 140–160 ppm) .

Q. How can crystallographic data resolve ambiguities in molecular structure?

Methodological Answer:

- X-Ray Diffraction: Perform single-crystal X-ray analysis using the SHELX suite (SHELXL for refinement). Key parameters: Mo-Kα radiation (λ = 0.71073 Å), 100 K temperature. Refinement residuals (R1 < 0.05) ensure accuracy. This method resolves stereochemistry and confirms tetrazole/cyclohexane spatial arrangement .

Advanced Research Questions

Q. How should researchers address contradictions between spectroscopic and crystallographic data?

Methodological Answer:

- Case Study: If NMR suggests conformational flexibility (e.g., cyclohexane chair vs. boat), compare with X-ray-derived torsion angles. For example, a study on N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives used crystallography to confirm rigid chair conformations, overriding dynamic NMR signals .

- Mitigation: Use variable-temperature NMR to assess dynamic behavior and cross-validate with computational modeling (DFT or MD simulations) .

Q. What computational strategies predict pharmacological properties of this compound?

Methodological Answer:

- ADMET Prediction: Use tools like SwissADME to calculate logP (~3.5), PSA (~90 Ų), and blood-brain barrier permeability. Molecular docking (AutoDock Vina) against targets (e.g., COX-2 or antimicrobial enzymes) can prioritize biological testing .

- Density Functional Theory (DFT): Optimize geometry at the B3LYP/6-31G(d) level to compute electrostatic potential maps, aiding in understanding reactivity and intermolecular interactions .

Q. How can enantiomeric purity be ensured during synthesis?

Methodological Answer:

- Chiral Chromatography: Use a Chiralpak® column (e.g., IA or IB) with hexane/ethanol (90:10) to separate enantiomers. Monitor elution via polarimetric detection .

- Asymmetric Synthesis: Introduce chiral auxiliaries (e.g., Evans oxazolidinones) during acyl chloride formation. For example, (1R,2S,5R)-configured cyclohexanecarboxamide derivatives were synthesized with >95% enantiomeric excess using this approach .

Q. What experimental protocols evaluate stability under physiological conditions?

Methodological Answer:

- pH Stability: Incubate the compound in buffers (pH 2–9) at 37°C for 24–72 hours. Analyze degradation via LC-MS. Related carboxamides show stability at pH 7.4 but hydrolyze rapidly in acidic conditions (pH 2) .

- Thermal Stability: Perform TGA/DSC to determine decomposition temperatures (>200°C for most carboxamides). Store at −20°C under argon to prevent oxidation .

Q. How can researchers design derivatives to enhance bioactivity?

Methodological Answer:

- Structure-Activity Relationship (SAR): Modify the tetrazole ring (e.g., introduce bromo or methoxy substituents) or cyclohexane moiety (e.g., fluorination). For example, bromophenyl derivatives showed enhanced antimicrobial activity (MIC = 2–4 µg/mL) compared to parent compounds .

- Click Chemistry: Incorporate triazole or thiadiazole rings via Huisgen cycloaddition for improved solubility and target binding .

Q. What methodologies assess in vitro toxicity and selectivity?

Methodological Answer:

- Cytotoxicity Assays: Use MTT or resazurin assays on HEK-293 or HepG2 cells. IC₅₀ values >50 µM indicate low toxicity.

- Antimicrobial Testing: Follow CLSI guidelines for MIC determination against S. aureus (ATCC 25923) and E. coli (ATCC 25922). Include positive controls (e.g., ciprofloxacin) and assess hemolytic activity on RBCs .

Q. How are reaction intermediates and byproducts characterized in complex syntheses?

Methodological Answer:

- LC-MS/MS Monitoring: Track intermediates in real-time using a C18 column (0.1% formic acid in acetonitrile/water). For example, a THF-mediated reaction yielded a trityl-protected intermediate (m/z 628.2829 [M + Na]⁺), identified via HRMS .

- Isolation of Byproducts: Use preparative HPLC to isolate minor components. Structural elucidation via NOESY or COSY NMR resolves regioisomeric byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.